molecular formula C5H4F3N3 B6603605 3-(trifluoromethyl)pyridazin-4-amine CAS No. 2385865-39-2

3-(trifluoromethyl)pyridazin-4-amine

Cat. No. B6603605
CAS RN: 2385865-39-2
M. Wt: 163.10 g/mol
InChI Key: SYENGGCKMFRXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)pyridazin-4-amine, also known as TFMP or TFMPa, is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool in drug discovery. TFMP is a synthetic compound with a unique structure that has been found to possess a variety of interesting properties and potential uses.

Scientific Research Applications

3-(trifluoromethyl)pyridazin-4-amine has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in biochemical reactions. It has also been used as a tool in drug discovery, as it has been found to possess interesting properties that may be useful in the development of new drugs. In addition, this compound has been used to study the structure and function of proteins, as well as to study the structure and function of enzymes.

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)pyridazin-4-amine is not yet fully understood. However, it is believed to interact with proteins and enzymes, resulting in changes in their structure and function. This can lead to changes in the activity of these proteins and enzymes, which can then lead to changes in the biochemical and physiological processes that they regulate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to affect the activity of several enzymes, including cytochrome P450 enzymes and cyclooxygenase enzymes. In addition, this compound has been found to affect the activity of several proteins, including transcription factors and kinases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(trifluoromethyl)pyridazin-4-amine in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and handle, making it a convenient and cost-effective reagent for use in research laboratories. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable and can be easily degraded by light and heat. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are many potential future directions for the use of 3-(trifluoromethyl)pyridazin-4-amine in scientific research. For example, further studies could be conducted to better understand its mechanism of action and its effects on proteins and enzymes. In addition, it could be used as a tool in drug discovery, as it has been found to possess interesting properties that may be useful in the development of new drugs. Furthermore, it could be used as a reagent in organic synthesis, as it has been found to be a versatile compound with a wide range of applications. Finally, it could be used to study the structure and function of proteins and enzymes, as well as to study the structure and function of other biomolecules.

Synthesis Methods

3-(trifluoromethyl)pyridazin-4-amine can be synthesized from a variety of starting materials, including pyridine and trifluoromethyl halides. The most common method of synthesis involves the reaction of pyridine with trifluoromethyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a trifluoromethylated pyridine derivative, which is then treated with aqueous ammonia to form the desired product. The reaction is typically carried out at room temperature and can be completed in a few hours.

properties

IUPAC Name

3-(trifluoromethyl)pyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-5(7,8)4-3(9)1-2-10-11-4/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYENGGCKMFRXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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